molecular formula C7H15NO B2698675 N-isopropyltetrahydrofuran-3-amine CAS No. 1339853-94-9

N-isopropyltetrahydrofuran-3-amine

Cat. No. B2698675
CAS RN: 1339853-94-9
M. Wt: 129.203
InChI Key: KMKZGPAZTJKUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyltetrahydrofuran-3-amine, also known as N-(PROPAN-2-YL)OXOLAN-3-AMINE, is a chemical compound with the molecular formula C7H15NO . It has a molecular weight of 129.2 and contains a total of 24 atoms; 15 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .

Scientific Research Applications

Optimization of Silica Silanization

Silanization of silica surfaces with aminosilanes, such as 3-aminopropyltriethoxysilane (APTES), is critical for improving adhesion between silica and various materials. This process is crucial for applications ranging from biomolecular lab-on-a-chip to advanced composites. The study by Howarter and Youngblood (2006) provides insights into optimizing silanization conditions to achieve consistent amination of surfaces, which could be relevant for functionalizing materials with N-isopropyltetrahydrofuran-3-amine or related amines for enhanced surface properties and adhesion Howarter & Youngblood, 2006.

Amine Transaminases in Synthesis

Amine transaminases (ATAs) are biocatalysts that facilitate the synthesis of chiral amines, offering an environmentally friendly alternative to chemical syntheses. Dawood et al. (2018) explored the use of isopropylamine as an amine donor in ATA-catalyzed reactions, aiming to improve catalytic activity and understanding the structural properties that influence substrate acceptance. This research highlights the potential for enzymatic methods in the synthesis of this compound and similar compounds with high enantiopurity Dawood et al., 2018.

Reductive Amination for Amine Synthesis

Reductive amination is a key method for synthesizing N-methyl- and N-alkylamines, important in pharmaceuticals and industrial chemicals. Senthamarai et al. (2018) developed an expedient protocol using cobalt oxide nanoparticles for the selective synthesis of N-methylated and N-alkylated amines from nitroarenes or amines. This approach could potentially be applied to the synthesis of this compound, demonstrating the utility of metal-based catalysts in amine synthesis Senthamarai et al., 2018.

Biobased Amines for Material Chemistry

The synthesis of biobased amines from renewable resources is gaining interest for sustainable material chemistry. Froidevaux et al. (2016) reviewed the synthesis of primary and secondary biobased amines for use as monomers in polymers, highlighting the limited availability of natural amines and the potential for synthetic approaches to fill this gap. This perspective could guide research into synthesizing this compound and related compounds from biobased precursors for applications in polymers and other materials Froidevaux et al., 2016.

properties

IUPAC Name

N-propan-2-yloxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)8-7-3-4-9-5-7/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKZGPAZTJKUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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